N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a phenylpiperazine moiety
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylphenylamine and 4-phenylpiperazine.
Coupling Reaction: The key step involves the coupling of 3-fluoro-4-methylphenylamine with 4-phenylpiperazine using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-fluoro-4-methylphenyl)-N’-(3-phenylpropyl)urea: This compound has a similar structure but differs in the presence of a urea moiety instead of a piperazine ring.
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide: This compound has a naphthylmethyl group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNKHJIYQWPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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